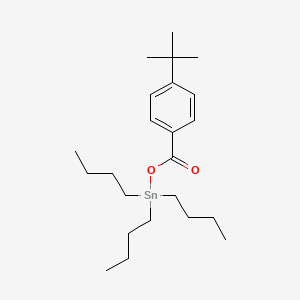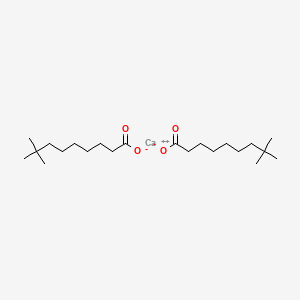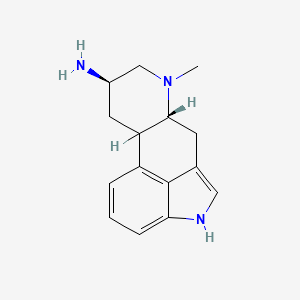![molecular formula C13H14ClF3O3 B12652204 Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C13H14ClF3O3. This compound is characterized by the presence of a phenoxy group substituted with chlorine and trifluoromethyl groups, attached to a butanoate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)phenol and ethyl 4-bromobutanoate.
Reaction: The phenol is reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in solvents like ethanol or acetonitrile.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ester Hydrolysis: Formation of 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoic acid.
Oxidation: Formation of oxidized phenoxy derivatives.
Scientific Research Applications
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-3-(trifluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-6-(trifluoromethyl)-phenoxy]butanoate
Uniqueness
Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenoxy ring. This positioning can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its isomers.
Properties
Molecular Formula |
C13H14ClF3O3 |
|---|---|
Molecular Weight |
310.69 g/mol |
IUPAC Name |
ethyl 4-[2-chloro-5-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H14ClF3O3/c1-2-19-12(18)4-3-7-20-11-8-9(13(15,16)17)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
UHDVZMRWIQOWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



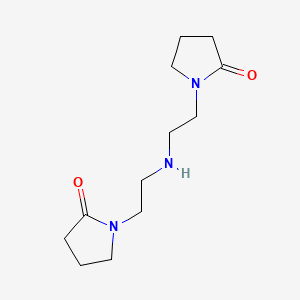
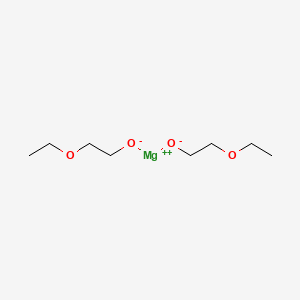


![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
